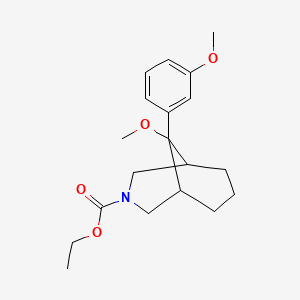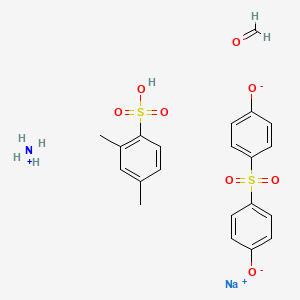![molecular formula C7H15ClN2O B13765767 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 65505-04-6](/img/structure/B13765767.png)
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The compound is often stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent polymerization during storage .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products
Polymerization: Produces polyacrylamide derivatives.
Substitution: Results in the formation of various substituted ammonium compounds.
Scientific Research Applications
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in water treatment, paper manufacturing, and as a flocculant in wastewater treatment.
Mechanism of Action
The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its interaction with negatively charged molecules due to its cationic nature. It can bind to anionic sites on cell membranes, proteins, and other biomolecules, leading to changes in their structure and function. This property is particularly useful in applications like antimicrobial treatments and flocculation processes .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[(1-oxoallyl)amino]methylammonium chloride
- Trimethyl-[(prop-2-enoylamino)ethyl]azanium;chloride
Uniqueness
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to undergo polymerization and substitution reactions makes it versatile for various applications. Compared to similar compounds, it offers a distinct combination of properties that are advantageous in both research and industrial contexts .
Properties
CAS No. |
65505-04-6 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H |
InChI Key |
ZQYKGADTDCTWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.[Cl-] |
Related CAS |
65505-04-6 48052-66-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
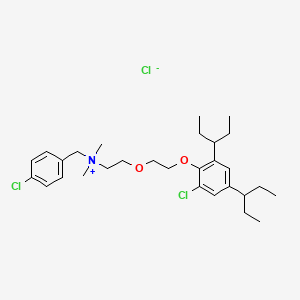
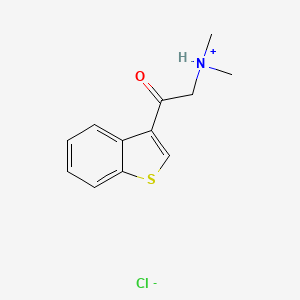
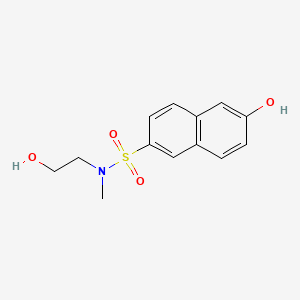

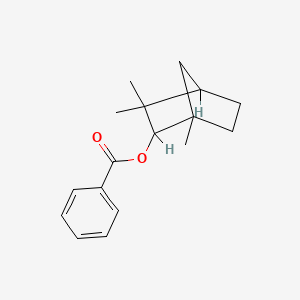
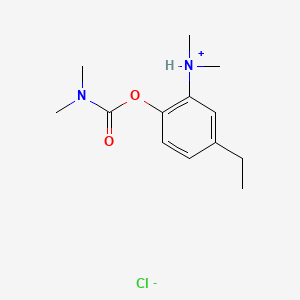
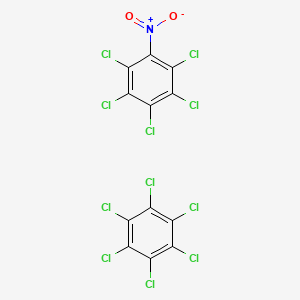
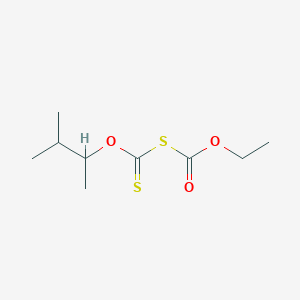
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
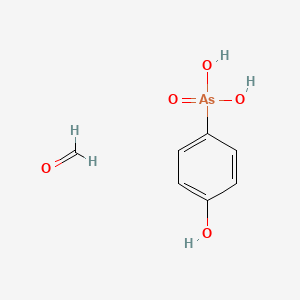
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
